4-(Trifluoromethylthio)phenol

Description

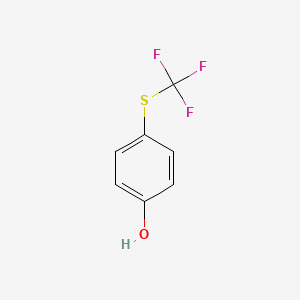

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethylsulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3OS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCPTWHVKSATQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396803 | |

| Record name | 4-(Trifluoromethylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-84-7 | |

| Record name | 4-(Trifluoromethylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethylsulfanyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethylthio)phenol (CAS 461-84-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 4-(Trifluoromethylthio)phenol. The information is intended to support research, development, and application of this compound in various scientific fields, particularly in drug discovery and agrochemical synthesis.

Core Properties

4-(Trifluoromethylthio)phenol is a halogenated phenol derivative with the chemical formula C₇H₅F₃OS.[1] The presence of the trifluoromethylthio (-SCF₃) group significantly influences its physicochemical properties, making it a valuable building block in medicinal chemistry and materials science.[2][3] This group imparts high lipophilicity and metabolic stability to molecules, which can enhance membrane permeability and protect adjacent chemical bonds from enzymatic degradation.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-(Trifluoromethylthio)phenol is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅F₃OS | [1] |

| Molecular Weight | 194.17 g/mol | |

| Appearance | Colorless to white crystalline solid | [4] |

| Melting Point | 57-60 °C | [4] |

| Boiling Point | 77-78 °C at 7 mmHg | |

| Density | 1.45 g/cm³ | [4] |

| pKa | 8.53 ± 0.13 (Predicted) | |

| Solubility | Soluble in methanol. |

Spectroscopic Data

The structural identity of 4-(Trifluoromethylthio)phenol can be confirmed by various spectroscopic techniques. Key spectral data are summarized in Table 2.

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.51-7.57 (m, 2H), 6.84-6.90 (m, 2H), 5.23 (br s, 1H) | [3] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 158.0, 138.6, 129.5 (q, J = 308.1 Hz), 116.5, 115.2 (q, J = 2.0 Hz) | [3] |

| ¹⁹F NMR (CDCl₃, 470 MHz) | δ -44.4 (s) | [3] |

Safety and Toxicological Properties

4-(Trifluoromethylthio)phenol is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[5] The toxicological properties have not been fully investigated.[3] A summary of its hazard classifications is provided in Table 3.

| Hazard Classification | Code |

| Skin Irritation | H315 |

| Eye Irritation | H319 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 |

Experimental Protocols

Synthesis

Several synthetic routes for 4-(Trifluoromethylthio)phenol have been reported. A common and effective method is the direct electrophilic trifluoromethylthiolation of phenol.[2][6]

Protocol: Acid-Promoted Electrophilic Trifluoromethylthiolation of Phenol [3]

-

To a solution of phenol (1 mmol) in dichloromethane (10 mL), add N-(Trifluoromethylthio)aniline (PhNHSCF₃) (1.3 equiv.).

-

Add triflic acid (TfOH) (1.3 equiv.) to the mixture.

-

Stir the resulting mixture at room temperature for up to 14 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane (10 mL).

-

Wash the organic phase with a 10% solution of NaHCO₃, followed by water.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography (hexane-diethyl ether) to yield 4-(Trifluoromethylthio)phenol as a colorless solid.

Purification

Purification of crude 4-(Trifluoromethylthio)phenol is typically achieved by recrystallization or column chromatography.

Protocol: Purification by Recrystallization

-

Dissolve the crude 4-(Trifluoromethylthio)phenol in a minimum amount of a suitable hot solvent (e.g., a mixture of hexane and a more polar solvent like ethyl acetate).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Analytical Methods

The purity and identity of 4-(Trifluoromethylthio)phenol can be assessed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

-

Mobile Phase: A gradient of acetonitrile in water is commonly used.[7]

-

Flow Rate: Typically around 1.0 mL/min.[7]

-

Detection: UV at 254 nm.[7]

-

Column Temperature: 30-35 °C.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: A non-polar capillary column such as a DB-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically around 250-280 °C.

-

Oven Temperature Program: A temperature ramp, for example, starting at a lower temperature (e.g., 45 °C) and increasing to a higher temperature (e.g., 300 °C).

-

Mass Spectrometer: Operated in electron impact (EI) mode.

Biological Activity and Signaling Pathways

4-(Trifluoromethylthio)phenol has been identified as a potential cyclooxygenase (COX) inhibitor, suggesting it may possess anti-inflammatory, analgesic, and antipyretic properties.[4] COX enzymes are key to the inflammatory pathway, converting arachidonic acid into prostaglandins.

Cyclooxygenase (COX) Inhibition

Signaling Pathway

The primary signaling pathway affected by COX inhibitors is the arachidonic acid cascade, which leads to the production of various pro-inflammatory and homeostatic prostaglandins.

Caption: Cyclooxygenase (COX) Signaling Pathway Inhibition.

Experimental Workflow for Biological Activity Screening

A general workflow for screening the biological activity of 4-(Trifluoromethylthio)phenol as a COX inhibitor is outlined below.

Caption: Workflow for COX Inhibitor Screening.

Applications in Research and Development

4-(Trifluoromethylthio)phenol serves as a critical intermediate in the synthesis of more complex molecules for various applications.

-

Pharmaceuticals: It is a key building block in the development of new therapeutic agents.[6] For instance, it is an important intermediate in the synthesis of the veterinary drug toltrazuril.[10] The trifluoromethylthio group can enhance the pharmacological properties of a drug candidate, including its metabolic stability and target binding affinity.[6]

-

Agrochemicals: This compound is utilized in the synthesis of pesticides, herbicides, and fungicides.[6] The presence of the -SCF₃ group can lead to enhanced efficacy and environmental stability of the final product.[2]

-

Materials Science: The unique electronic properties conferred by the trifluoromethylthio group make this phenol derivative a subject of interest in the development of new materials.[2]

Conclusion

4-(Trifluoromethylthio)phenol is a versatile chemical intermediate with a unique combination of properties conferred by the trifluoromethylthio group. Its utility in the synthesis of pharmaceuticals and agrochemicals is well-established. This technical guide provides a foundational understanding of its properties, synthesis, and analysis to aid researchers and developers in harnessing its potential for future innovations. Further investigation into its specific biological activities and mechanisms of action will continue to expand its applications in science and industry.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Home Page [chem.ualberta.ca]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Evaluation of the cyclooxygenase inhibiting effects of six major cannabinoids isolated from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Trifluoromethylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical methodologies related to 4-(trifluoromethylthio)phenol. This compound is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals, most notably the coccidiostat toltrazuril. The unique electronic properties imparted by the trifluoromethylthio (-SCF3) group, such as high lipophilicity and strong electron-withdrawing nature, make it a valuable synthon in medicinal chemistry and material science.[1][2][3] This document consolidates key data into structured tables, outlines detailed experimental protocols, and provides visualizations of synthetic pathways to serve as a practical resource for researchers.

Physicochemical Characteristics

4-(Trifluoromethylthio)phenol is a colorless to light yellow crystalline solid at room temperature.[4][5] The trifluoromethylthio group significantly influences its chemical properties, enhancing its lipophilicity and metabolic stability in derivative compounds.[1]

Tabulated Physical and Chemical Properties

The following tables summarize the key physicochemical data for 4-(trifluoromethylthio)phenol.

| Property | Value | Reference(s) |

| Molecular Formula | C7H5F3OS | [6][7][8] |

| Molecular Weight | 194.17 g/mol | [4][6][7] |

| Appearance | Colorless to white crystals or powder; White to Almost white powder to crystal; Colorless or light yellow crystalline | [4][5] |

| Melting Point | 57-60 °C | [4][7][9][10] |

| Boiling Point | 77-78 °C at 7 mmHg; 170 °C at 760 mmHg | [4][9][10] |

| Density | 1.45 g/cm³ | [4][9] |

| pKa | 8.53 ± 0.13 (Predicted) | [9] |

| Solubility | Soluble in methanol.[6][9] Insoluble in water.[11] | [6][9][11] |

| Flash Point | 57 °C | [9] |

| Refractive Index | 1.529 | [4][9] |

| Vapor Pressure | 1.11 mmHg at 25°C | [9] |

| Spectroscopic and Chromatographic Identifiers | Reference(s) | |

| CAS Number | 461-84-7 | [6][7][8] |

| MDL Number | MFCD00036035 | [7][10] |

| InChI | 1S/C7H5F3OS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4,11H | [4][10] |

| InChI Key | YYCPTWHVKSATQK-UHFFFAOYSA-N | [4][10] |

| SMILES | Oc1ccc(SC(F)(F)F)cc1 | [10][12] |

Synthesis and Reactivity

The synthesis of 4-(trifluoromethylthio)phenol is a key step in the production of several important agrochemicals and pharmaceuticals.[2] Its reactivity is characterized by the interplay between the electron-donating hydroxyl group and the electron-withdrawing trifluoromethylthio group.

Synthetic Protocols

One common method for the synthesis of 4-(trifluoromethylthio)phenol is the direct electrophilic trifluoromethylthiolation of phenol. This can be achieved using an electrophilic trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)saccharin, in the presence of a Lewis acid catalyst.

This protocol is adapted from a general procedure for the trifluoromethylthiolation of arenes.[7][12]

Materials:

-

Phenol

-

N-(trifluoromethylthio)saccharin

-

Iron(III) chloride (FeCl3)

-

Diphenyl selenide

-

Dichloromethane (CH2Cl2)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of phenol (0.160 mmol) in dichloromethane, add N-(trifluoromethylthio)saccharin (0.177 mmol), iron(III) chloride (0.00400 mmol, 2.5 mol%), and diphenyl selenide (0.00400 mmol, 2.5 mol%).[7]

-

Stir the resulting mixture at room temperature for 3 hours.[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product with ethyl acetate.

-

Wash the combined organic phases with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(trifluoromethylthio)phenol as a white solid.[12]

Chemical Reactivity

The reactivity of 4-(trifluoromethylthio)phenol is dominated by the influence of its two functional groups. The hydroxyl group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution, while the trifluoromethylthio group is a deactivating, meta-directing group.[13]

4-(Trifluoromethylthio)phenol readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, and benzylation.[5][14]

-

Nitration: Reaction with nitric acid (HNO3) yields the mono-nitrated product. Dinitration can be achieved under more vigorous conditions with a mixture of nitric and sulfuric acids.[13]

-

Halogenation: It reacts with N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) to give bromo- and iodo-substituted products, respectively.[13][14]

-

Alkylation: The phenolic hydroxyl group can be alkylated, for example, with 4-bromobenzyl bromide.[13][14]

The following diagram illustrates a general workflow for the synthesis of 4-(trifluoromethylthio)phenol.

References

- 1. 4-Trifluoromethyl-p-quinols as dielectrophiles: three-component, double nucleophilic addition/aromatization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biolmolchem.com [biolmolchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 5. settek.com [settek.com]

- 6. Synthesis routes of 4-(Trifluoromethylthio)phenol [benchchem.com]

- 7. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. Page loading... [wap.guidechem.com]

- 10. CN102108067B - Method for preparing toltrazuril - Google Patents [patents.google.com]

- 11. gcms.cz [gcms.cz]

- 12. pubs.acs.org [pubs.acs.org]

- 13. epa.gov [epa.gov]

- 14. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to the Structure and Bonding of 4-(Trifluoromethylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure and bonding of 4-(trifluoromethylthio)phenol, a molecule of significant interest in medicinal chemistry and materials science. The strategic incorporation of the trifluoromethylthio (SCF₃) group onto a phenol scaffold imparts unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and altered electronic characteristics, making it a valuable building block in the design of novel therapeutic agents and functional materials.[1][2][3] This document collates and presents crystallographic, spectroscopic, and computational data to offer a detailed understanding of the molecule's three-dimensional structure, electronic properties, and intramolecular interactions. Experimental protocols for key analytical techniques are also detailed to aid in further research and application.

Molecular Structure and Bonding

The molecular structure of 4-(trifluoromethylthio)phenol is characterized by a para-substituted benzene ring, with a hydroxyl (-OH) group and a trifluoromethylthio (-SCF₃) group at opposing ends. This arrangement gives rise to a unique interplay of electronic effects that govern the molecule's reactivity and physical properties.

Crystallographic Analysis

The key crystallographic parameters for 2-iodo-4-(trifluoromethylthio)phenol provide a strong basis for understanding the solid-state conformation of the parent molecule.[4]

Table 1: Crystallographic Data for 2-Iodo-4-(trifluoromethylthio)phenol [4]

| Parameter | Value |

| Chemical Formula | C₇H₄F₃IOS |

| Formula Weight | 320.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4489(4) |

| b (Å) | 7.6483(4) |

| c (Å) | 14.8694(7) |

| α (°) | 90 |

| β (°) | 104.338(2) |

| γ (°) | 90 |

| Volume (ų) | 930.24(8) |

| Z | 4 |

| Temperature (K) | 100 |

Note: This data is for the 2-iodo derivative and serves as an approximation for the parent compound.

Based on this data and general principles of chemical bonding, the key structural features of 4-(trifluoromethylthio)phenol can be inferred. The benzene ring is expected to be largely planar. The C-S-C bond angle and the orientation of the trifluoromethyl group relative to the phenyl ring are of particular interest. Intermolecular interactions, primarily hydrogen bonding from the phenolic hydroxyl group, are expected to play a significant role in the crystal packing.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the geometric and electronic structure of molecules in the absence of experimental crystallographic data. While a specific, comprehensive DFT study providing detailed bond lengths and angles for 4-(trifluoromethylthio)phenol is not available, studies on substituted phenols provide a strong theoretical framework for understanding its properties.[5][6][7][8][9]

DFT calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. These calculations can provide precise values for bond lengths, bond angles, and dihedral angles.

Table 2: Predicted Bond Parameters from DFT (Hypothetical Data based on similar structures)

| Parameter | Predicted Value |

| C-O Bond Length (Å) | ~1.36 |

| O-H Bond Length (Å) | ~0.97 |

| C-S Bond Length (Å) | ~1.78 |

| S-CF₃ Bond Length (Å) | ~1.85 |

| C-F Bond Length (Å) | ~1.34 |

| C-O-H Bond Angle (°) | ~109 |

| C-S-C Bond Angle (°) | ~103 |

Disclaimer: The values in this table are estimations based on general values from DFT studies on similar substituted phenols and are not from a specific computational study on 4-(trifluoromethylthio)phenol.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and elucidating the structural features of 4-(trifluoromethylthio)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools for the structural characterization of 4-(trifluoromethylthio)phenol.

Table 3: NMR Spectroscopic Data for 4-(trifluoromethylthio)phenol

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 6.9 - 7.1 | d | ~8.5 | H-2, H-6 (ortho to -OH) |

| ¹H | 7.4 - 7.6 | d | ~8.5 | H-3, H-5 (ortho to -SCF₃) |

| ¹³C | ~116 | s | C-2, C-6 | |

| ¹³C | ~135 | s | C-3, C-5 | |

| ¹³C | ~120 | s | C-4 (ipso to -SCF₃) | |

| ¹³C | ~158 | s | C-1 (ipso to -OH) | |

| ¹³C | ~129 | q | ~307 | -CF₃ |

| ¹⁹F | ~ -43 | s | -SCF₃ |

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of 4-(trifluoromethylthio)phenol is characterized by absorption bands corresponding to the O-H, C-H, C=C, C-O, C-S, and C-F bonds.

Table 4: Key IR Absorption Bands for 4-(trifluoromethylthio)phenol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium | Aromatic C=C stretch |

| 1260 - 1200 | Strong | C-O stretch (phenol) |

| 1100 - 1000 | Strong | C-F stretch (in -CF₃) |

| 800 - 600 | Medium | C-S stretch |

Experimental Protocols

Synthesis of 4-(trifluoromethylthio)phenol

Several synthetic routes for 4-(trifluoromethylthio)phenol have been reported. A common method involves the electrophilic trifluoromethylthiolation of phenol.[2][10]

Protocol: Electrophilic Trifluoromethylthiolation of Phenol

-

Materials: Phenol, N-(Trifluoromethylthio)phthalimide (or other electrophilic SCF₃ source), a suitable Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂, TfOH), and an appropriate solvent (e.g., dichloromethane, acetonitrile).

-

Procedure:

-

Dissolve phenol in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the electrophilic trifluoromethylthiolating agent to the solution.

-

Carefully add the catalyst to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product into an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

NMR Spectroscopy Protocol

Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified 4-(trifluoromethylthio)phenol.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Ensure the sample is fully dissolved.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the probe for the chosen solvent.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A reference standard such as CFCl₃ (or an external standard) should be used for accurate chemical shift referencing.[11][12][13][14]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or the reference standard (for ¹⁹F).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

FTIR Spectroscopy Protocol

Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond, germanium) is clean.

-

Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid 4-(trifluoromethylthio)phenol sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional group vibrations.

-

Compare the obtained spectrum with reference spectra if available.

-

Potential Biological Significance and Signaling Pathway Involvement

The unique properties of the trifluoromethylthio group suggest that 4-(trifluoromethylthio)phenol and its derivatives may exhibit interesting biological activities.[1] The high lipophilicity can enhance membrane permeability, while the strong electron-withdrawing nature can increase metabolic stability.[1][15]

While direct experimental evidence for the involvement of 4-(trifluoromethylthio)phenol in specific signaling pathways is currently limited, its phenolic structure and the presence of the electron-withdrawing SCF₃ group suggest potential interactions with cellular pathways sensitive to redox status, such as the Nrf2-Keap1 pathway. Phenolic compounds are known to act as antioxidants and can modulate the activity of various enzymes.[16][17][18][19]

Hypothetical Involvement in the Nrf2-Keap1 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical cellular defense mechanism against oxidative stress.[18][19] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to electrophiles or reactive oxygen species, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression.

Given the electrophilic nature of the sulfur atom and the potential for the phenolic hydroxyl group to participate in redox cycling, it is plausible that 4-(trifluoromethylthio)phenol could modulate the Nrf2 pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-(Trifluoromethylthio)phenol | 461-84-7 | Benchchem [benchchem.com]

- 5. [PDF] Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Page loading... [wap.guidechem.com]

- 11. biophysics.org [biophysics.org]

- 12. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 17. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet | PLOS One [journals.plos.org]

- 18. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

The Trifluoromethylthio Group: A Guide to Its Role in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic potential. Among these, the trifluoromethylthio (-SCF3) group has emerged as a substituent of significant interest. Its unique electronic and physicochemical characteristics can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. This technical guide provides an in-depth exploration of the -SCF3 group's role in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical Properties and Impact on Drug Design

The trifluoromethylthio group imparts a unique combination of properties that medicinal chemists leverage to optimize drug candidates. It is characterized by its strong electron-withdrawing nature and high lipophilicity.[1][2] This high lipophilicity, as indicated by a Hansch parameter (π) of 1.44, can significantly enhance a molecule's ability to permeate cell membranes, potentially leading to improved oral bioavailability and better penetration of the blood-brain barrier.[3][4]

Furthermore, the robust carbon-fluorine bonds within the -SCF3 group contribute to its metabolic stability. By replacing a metabolically labile group with the -SCF3 moiety, chemists can protect drug candidates from enzymatic degradation, particularly by cytochrome P450 enzymes.[5][6] This increased metabolic stability can lead to a longer half-life in the body, allowing for less frequent dosing. The electron-withdrawing properties of the -SCF3 group can also modulate the acidity or basicity of nearby functional groups, which can influence a drug's interaction with its biological target and its overall pharmacokinetic profile.[7]

Synthesis of Trifluoromethylthio-Containing Compounds

The introduction of the trifluoromethylthio group into organic molecules has been the subject of extensive research, leading to the development of various synthetic methodologies. Early methods often involved the use of hazardous and difficult-to-handle gaseous reagents such as trifluoromethanesulfenyl chloride (CF3SCl).[2] However, the field has evolved significantly with the advent of more stable and user-friendly electrophilic trifluoromethylthiolating reagents.

Prominent among these are N-(trifluoromethylthio)phthalimide and N-(trifluoromethylthio)saccharin, which are now commercially available and allow for the direct introduction of the -SCF3 group under milder conditions.[8][9] These reagents have been successfully employed in a variety of chemical transformations, including the trifluoromethylthiolation of arenes, heteroarenes, and various nucleophiles.

Role in Drug Discovery and Development: Case Studies

The strategic application of the trifluoromethylthio group can be seen in a number of marketed drugs and clinical candidates across different therapeutic areas.

Toltrazuril: This broad-spectrum antiprotozoal agent is widely used in veterinary medicine to treat coccidiosis.[1][3] The -SCF3 group in toltrazuril is crucial for its efficacy. Its mechanism of action involves the disruption of the protozoal cell membrane and interference with nuclear division, ultimately leading to the death of the parasite.[2][5] Specifically, toltrazuril has been shown to affect the respiratory chain and enzymes involved in pyrimidine synthesis within the parasite.[5]

Tiflorex: Developed as an anorectic agent, tiflorex's mechanism of action is analogous to that of fenfluramine.[6] It acts as a potent serotonin-releasing agent and an agonist at serotonin 5-HT2 receptors, particularly the 5-HT2C subtype, which is a key regulator of appetite.[6] The presence of the -SCF3 group in tiflorex is believed to contribute to its increased potency compared to its trifluoromethyl (-CF3) counterpart, fenfluramine.[6]

Quantitative Bioactivity Data

The following table summarizes quantitative bioactivity data for representative compounds containing the trifluoromethylthio group, demonstrating its impact on potency and selectivity.

| Compound Class | Compound/Analog | Target(s) | Bioactivity (IC50/Ki) | Reference(s) |

| Chalcone | α-Trifluoromethyl chalcone 5 | DU145 and PC-3 prostate cancer cells | < 0.2 µM | [10] |

| p53 Modulator | RM37 | MDM2-p53 interaction | 222 ± 40 nM | [11] |

| Celecoxib Analog | 1-(4-Aminosulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazole | COX-1, COX-2, 5-LOX | COX-1: 13.1 µM, COX-2: 0.69 µM, 5-LOX: 5.0 µM | [12][13] |

| Celecoxib Derivative | Compound 1h | COX-2 | 0.049 µmol/L | [7] |

Detailed Experimental Protocols

Synthesis of Toltrazuril

This protocol outlines a common synthetic route to toltrazuril.

Step 1: Synthesis of methyl-5-[3-methyl-4-(4-trifluoromethylthiophenoxy)phenyl]isocyanate

-

In a reaction vessel, mix bistrichloromethyl carbonate (0.777 mol) with toluene (19.5 mol).

-

At a temperature of -10 to -5 °C, slowly add 3-methyl-4-(4-trifluoromethylthio)phenoxy)aniline (0.7 mol).

-

Allow the reaction to proceed for 1 hour at -5 to 0 °C.

-

Increase the temperature and reflux the mixture for 4 hours.

-

Evaporate the solvent under reduced pressure and collect the product by distillation at 142-150 °C / 40Pa. The product will solidify upon cooling.

Step 2: Synthesis of Toltrazuril

-

In a separate reaction vessel, mix methylurea (0.66 mol) and diethyl carbonate (7.2 mol).

-

Heat the mixture at 90 °C for 2 hours.

-

Cool the mixture to 70 °C and add the isocyanate from Step 1 (0.6 mol).

-

Maintain the reaction at this temperature for 3 hours.

-

Cool to room temperature and add a 30% solution of sodium ethoxide (1.2 mol).

-

Allow the reaction to proceed at room temperature for 5 hours.

-

Distill off methanol until the internal temperature reaches 100 °C.

-

Reflux for 10 hours.

-

Evaporate the solvent under reduced pressure.

-

To the cooled residue, add 600 mL of water and adjust the pH to 7 with 20% dilute sulfuric acid to precipitate the product.

-

Filter, dry, and recrystallize the solid from isobutanol to yield toltrazuril.[14]

Microsomal Stability Assay

This assay is a standard in vitro method to assess the metabolic stability of a compound.

-

Preparation: Prepare a stock solution of the test compound (e.g., in DMSO). Prepare the liver microsomal incubation medium containing phosphate buffer (100 mM, pH 7.4), MgCl2 (3.3 mM), and an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[15] Human or other species' liver microsomes are used at a specific protein concentration (e.g., 0.5 mg/mL).[4]

-

Incubation: Add the test compound to the microsomal incubation medium to a final concentration (e.g., 1-10 µM).[8] Incubate the mixture at 37 °C.

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.[4][9]

-

Reaction Termination: Stop the reaction by adding a quenching solvent, such as cold acetonitrile, which also serves to precipitate the microsomal proteins.[15]

-

Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[9]

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of this plot gives the rate of metabolism, from which the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[9]

Serotonin (5-HT) Reuptake Inhibition Assay

This assay measures a compound's ability to inhibit the serotonin transporter (SERT).

-

Cell Culture: Use a cell line that endogenously or recombinantly expresses the human serotonin transporter (hSERT), such as JAR cells.[16]

-

Preparation: Prepare serial dilutions of the test compound. A radiolabeled serotonin tracer, such as [3H]5-HT, is used at a concentration close to its Michaelis-Menten constant (KM).[16]

-

Assay Procedure:

-

Add the [3H]5-HT tracer to the cells.

-

Add the different concentrations of the test compound.

-

For determining non-specific binding, add a known potent SERT inhibitor (e.g., citalopram) at a high concentration.

-

Incubate the mixture at 37 °C for a defined period (e.g., 60 minutes).[16]

-

-

Termination and Washing: Terminate the assay by rapidly removing the assay buffer and washing the cells with cold buffer to remove unbound tracer.[16]

-

Lysis and Detection: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of serotonin reuptake for each concentration of the test compound and determine the IC50 value.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways relevant to the mechanisms of action of drugs containing the trifluoromethylthio group.

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation often targeted in cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103271921B - Preparation method and application of toltrazuril and diclazuril compound solution - Google Patents [patents.google.com]

- 8. Synthesis and Application of Toltrazuril_Chemicalbook [chemicalbook.com]

- 9. paulogentil.com [paulogentil.com]

- 10. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Rapid preparation of triazolyl substituted NH-heterocyclic kinase inhibitors via one-pot Sonogashira coupling-TMS-deprotection-CuAAC sequence. | Semantic Scholar [semanticscholar.org]

- 14. CN101265236B - Synthesis technique for toltrazuril - Google Patents [patents.google.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethylthio Group: An In-depth Technical Guide on its Electron-Withdrawing Influence on the Phenol Ring

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of lead compounds. Among these, the trifluoromethylthio (SCF3) group has emerged as a unique and valuable moiety. This technical guide provides a comprehensive overview of the profound electron-withdrawing nature of the SCF3 group when appended to a phenol ring, detailing its impact on acidity, reactivity, and potential applications in drug design. This document presents quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and practical application of this functional group.

Core Electronic Effects of the SCF3 Group

The trifluoromethylthio group is a potent electron-withdrawing group, a characteristic that significantly alters the electron density distribution within the phenol ring. This effect is primarily attributed to two factors:

-

Strong Inductive Effect (-I): The high electronegativity of the fluorine atoms pulls electron density away from the sulfur atom and, consequently, from the aromatic ring through the sigma bond network.

-

Weak Mesomeric Effect (+M): The sulfur atom possesses lone pairs of electrons that can, in principle, be delocalized into the aromatic pi-system. However, this resonance donation is weak and is overwhelmingly overshadowed by the powerful inductive withdrawal.

The net result is a strong deactivation of the aromatic ring, making it less susceptible to electrophilic substitution and significantly increasing the acidity of the phenolic proton.

Quantitative Analysis of Electronic Influence

The electron-withdrawing strength of the SCF3 group can be quantified through various physicochemical parameters, most notably the Hammett constant (σ) and the acidity constant (pKa).

Hammett Constants

The Hammett equation, log(K/K₀) = σρ, provides a means to quantify the influence of meta- and para-substituents on the reactivity of an aromatic ring. The Hammett constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group. The SCF3 group exhibits large positive σ values, confirming its strong electron-withdrawing character.

Acidity (pKa)

The electron-withdrawing nature of the SCF3 group leads to a pronounced increase in the acidity of the phenolic hydroxyl group. By pulling electron density away from the ring and the oxygen atom, it stabilizes the resulting phenoxide anion, thereby lowering the pKa. The pKa of phenol itself is approximately 9.99. The introduction of an SCF3 group can lower this value by several units, with the magnitude of the effect depending on the substitution pattern.

Table 1: Physicochemical Properties of SCF3-Substituted Phenols

| Compound | Substituent Position | Hammett Constant (σ) | pKa | ¹⁹F NMR Chemical Shift (δ, ppm) |

| Phenol | - | 0.00 | 9.99 | N/A |

| 4-(Trifluoromethylthio)phenol | para | 0.40 - 0.50 | 7.82 | -42.0 to -43.0 |

| 3-(Trifluoromethylthio)phenol | meta | 0.40 | 8.61 | -42.5 to -43.5 |

| 2-(Trifluoromethylthio)phenol | ortho | - | 7.95 | -41.0 to -42.0 |

Note: The exact values can vary slightly depending on the experimental conditions and solvent.

Experimental Protocols

The synthesis of trifluoromethylthio-substituted phenols can be achieved through various methods. Below are representative protocols for the synthesis and pKa determination.

Synthesis of 4-(Trifluoromethylthio)phenol

This protocol describes a common method for the synthesis of 4-(trifluoromethylthio)phenol via electrophilic trifluoromethylthiolation of phenol.

Materials:

-

Phenol

-

N-(Trifluoromethylthio)phthalimide (a common electrophilic SCF3 source)

-

Silver triflate (AgOTf) or other Lewis acid catalyst

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of phenol (1.0 eq) in dichloromethane (0.1 M) under a nitrogen atmosphere, add the Lewis acid catalyst (e.g., AgOTf, 0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add N-(Trifluoromethylthio)phthalimide (1.1 eq) portion-wise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-(trifluoromethylthio)phenol.

Determination of pKa by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the pKa of a phenol derivative.

Materials:

-

SCF3-substituted phenol of interest

-

A series of buffer solutions with known pH values (e.g., from pH 6 to 11)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Concentrated HCl and NaOH for pH adjustment

Procedure:

-

Prepare a stock solution of the SCF3-substituted phenol in a suitable solvent (e.g., methanol or water).

-

For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known, larger volume of the buffer. The final concentration of the phenol should be in a range that gives a measurable absorbance (typically 10⁻⁴ to 10⁻⁵ M).

-

Record the UV-Vis spectrum for each sample over a relevant wavelength range (e.g., 220-400 nm).

-

Identify the wavelength of maximum absorbance (λmax) for both the protonated (phenol) and deprotonated (phenoxide) species. These will differ.

-

Plot the absorbance at the λmax of the phenoxide form as a function of pH.

-

The resulting data should fit a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal. Mathematically, this can be determined by fitting the data to the Henderson-Hasselbalch equation.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships relevant to the study of SCF3-substituted phenols.

Caption: Synthetic and analytical workflow for SCF3-phenols.

Caption: Logical relationships of SCF3 electronic effects.

Implications for Drug Development

The strong electron-withdrawing properties of the SCF3 group, coupled with its high lipophilicity, make it a valuable functional group in drug design for several reasons:

-

Modulation of pKa: The ability to precisely tune the acidity of a phenolic moiety is critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding.

-

Metabolic Stability: The C-S bond in the SCF3 group is generally more stable to metabolic oxidation compared to a simple thiol or methylthio group, potentially improving the pharmacokinetic profile of a drug candidate.

-

Lipophilicity: The SCF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Target Interactions: The unique electronic and steric properties of the SCF3 group can lead to novel and favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

The Trifluoromethylthio Group (SCF₃): A Keystone for Enhancing Lipophilicity and Metabolic Stability in Drug Discovery

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethylthio (SCF₃) group has become a cornerstone in modern medicinal chemistry, offering a powerful tool to modulate the physicochemical properties of drug candidates. This in-depth technical guide explores the dual role of the SCF₃ moiety in enhancing both lipophilicity and metabolic stability, critical parameters for optimizing a compound's pharmacokinetic and pharmacodynamic profile.

The Impact of the SCF₃ Group on Lipophilicity

Lipophilicity, a crucial factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME), is significantly increased by the introduction of an SCF₃ group. This is due to the high lipophilicity of the fluorine atoms. A quantitative measure of this effect is the Hansch lipophilicity parameter (π), which for the SCF₃ group is approximately 1.44.[1][2][3] This positive value indicates a substantial contribution to the overall lipophilicity of a molecule.

The increased lipophilicity imparted by the SCF₃ group can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, thereby improving its bioavailability and distribution to target tissues.[4][5]

Quantitative Lipophilicity Data

The following table summarizes experimental data comparing the lipophilicity of a parent compound with its SCF₃-containing analog. The distribution coefficient at pH 7.4 (logD₇.₄) is a relevant measure of lipophilicity under physiological conditions.

| Compound | Structure | logD₇.₄ | Reference |

| 2-(Methylthio)pyridine |  | 1.69 | [6] |

| 2-(Trifluoromethylthio)pyridine |  | 2.13 | [6] |

Enhancing Metabolic Stability with the SCF₃ Group

A significant challenge in drug development is overcoming rapid metabolism by enzymes such as the cytochrome P450 (CYP) superfamily. The introduction of an SCF₃ group at a metabolically labile position is a well-established strategy to enhance metabolic stability. The exceptional strength of the carbon-fluorine bond makes the SCF₃ group highly resistant to enzymatic degradation, particularly oxidative metabolism.[3][5] By blocking a key metabolic pathway, the half-life of a drug can be extended, leading to improved in vivo exposure.

Qualitative Metabolic Stability Comparison

| Property | Typical Unsubstituted Moiety (e.g., -CH₃) | SCF₃-Substituted Moiety | Rationale |

| Susceptibility to CYP-mediated Oxidation | High | Low | The high bond energy of C-F bonds makes the SCF₃ group resistant to enzymatic attack. |

| In vitro Half-life (t₁⸝₂) in Microsomes | Shorter | Longer | Reduced metabolic clearance leads to a slower degradation of the parent compound. |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary metabolic site reduces the overall rate of metabolism. |

Experimental Protocols

Determination of Lipophilicity (logD) by the Shake-Flask Method

This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with aqueous buffer)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a vial containing a known volume of aqueous buffer and n-octanol.

-

Securely cap the vial and vortex vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning.

-

Allow the two phases to separate by standing or by centrifugation.

-

Carefully collect an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the test compound in each phase using a suitable analytical method.

-

Calculate the distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logD is the logarithm of the calculated D value.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the rate of metabolism of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

-

Test compound

-

Liver microsomes (e.g., human, rat)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Incubator or water bath at 37°C

-

Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

-

96-well plates or microcentrifuge tubes

-

Centrifuge

-

LC-MS/MS for analysis

Procedure:

-

Prepare a working solution of the test compound in the phosphate buffer.

-

In a 96-well plate or microcentrifuge tubes, add the liver microsome solution.

-

Add the test compound working solution to the wells/tubes and pre-incubate at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding the ice-cold quenching solution. The 0-minute time point serves as the baseline.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Quantify the remaining parent compound at each time point using LC-MS/MS.

-

Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the rate constant of metabolism. From this, the in vitro half-life (t₁⸝₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Visualizations

Caption: Workflow for logD determination using the shake-flask method.

Caption: Workflow for an in vitro microsomal stability assay.

Caption: Blocking of Cytochrome P450-mediated metabolism by an SCF₃ group.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. zhou.apm.ac.cn [zhou.apm.ac.cn]

- 4. Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Ascendance of 4-(Trifluoromethylthio)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethylthio)phenol, a pivotal organofluorine compound. It delves into the historical context of its discovery, details various synthetic methodologies with comparative data, and explores its significant applications, particularly in the realms of pharmaceutical and agrochemical development. This document aims to be an essential resource, offering in-depth experimental protocols and visual representations of synthetic pathways to aid in research and development endeavors.

Introduction: The Significance of the Trifluoromethylthio Moiety

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethylthio (-SCF3) group, in particular, has emerged as a crucial substituent in modern medicinal and materials chemistry. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. 4-(Trifluoromethylthio)phenol, as a readily available and versatile building block, serves as a gateway to a vast array of more complex molecules bearing this important functional group.

Discovery and History

The development of organofluorine chemistry, particularly compounds containing the trifluoromethylthio group, owes much to the pioneering work of Soviet chemist L. M. Yagupol'skii and his school. While a definitive, readily accessible citation for the absolute first synthesis of 4-(Trifluoromethylthio)phenol is not prominently available in current indexed literature, the broader context of his extensive research in the mid-20th century on aromatic compounds bearing fluorine-containing sulfur substituents strongly suggests its origins within his group's investigations. The synthesis and exploration of such compounds were often documented in publications such as the "Journal of General Chemistry of the USSR" (Zhurnal Obshchei Khimii).

The initial syntheses were often arduous, multi-step processes. However, the unique properties imparted by the -SCF3 group spurred further research, leading to the more efficient and direct methods available today. The historical progression reflects a broader trend in organofluorine chemistry: the move from hazardous and non-selective fluorinating agents to milder, more specific, and user-friendly reagents.

Synthetic Methodologies

The synthesis of 4-(Trifluoromethylthio)phenol has evolved significantly over the years. Below are detailed descriptions of the primary synthetic routes, complete with experimental protocols and comparative data.

Electrophilic Trifluoromethylthiolation of Phenol

This is currently one of the most direct and widely used methods. It involves the reaction of phenol with an electrophilic trifluoromethylthiolating agent.

Experimental Protocol:

To a solution of phenol (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL), an electrophilic trifluoromethylthiolating reagent, for example, N-(trifluoromethylthio)saccharin (1.1 mmol), is added. The reaction is then initiated and promoted by the addition of a Lewis or Brønsted acid catalyst, such as iron(III) chloride (2.5 mol%) and diphenyl selenide (2.5 mol%). The reaction mixture is stirred at room temperature for a specified period (e.g., 3 hours). Upon completion, the reaction is quenched, and the product is purified by flash column chromatography to yield 4-(Trifluoromethylthio)phenol.[1]

Logical Workflow for Electrophilic Trifluoromethylthiolation:

Caption: Workflow for Electrophilic Trifluoromethylthiolation.

Multi-step Synthesis from Aryl Thiols

An alternative strategy involves the use of a suitable aryl thiol precursor.

Experimental Protocol:

A common precursor is 4-aminothiophenol. The amino group is first protected, for instance, through diazotization followed by a Sandmeyer-type reaction to introduce a different functional group that can later be removed. The thiol is then reacted with a trifluoromethyl source, such as trifluoromethyl iodide (CF3I) in the presence of a suitable base or catalyst. The final step involves the deprotection and conversion of the placeholder group back to a hydroxyl group to yield the target phenol.

Comparative Data of Synthetic Routes

| Method | Starting Materials | Reagents | Catalyst | Typical Yield (%) | Advantages | Disadvantages |

| Electrophilic Trifluoromethylthiolation | Phenol | N-(trifluoromethylthio)saccharin | Iron(III) chloride, Diphenyl selenide | 79 | High regioselectivity, mild conditions.[1] | Reagent can be expensive. |

| From 4-Chlorothiophenol | 4-Chlorothiophenol | Trifluoromethyl iodide | Palladium catalyst | High | Cost-effective starting material. | Requires catalyst, multi-step process. |

| From Nitrophenylsulpoline | Nitrophenylsulpoline | Various | - | 32.2 (overall) | Low-cost raw materials. | Use of toxic and hazardous reagents, multiple steps.[2] |

Physicochemical Properties

A summary of the key physical and chemical properties of 4-(Trifluoromethylthio)phenol is provided below.

| Property | Value |

| CAS Number | 461-84-7 |

| Molecular Formula | C7H5F3OS |

| Molecular Weight | 194.18 g/mol |

| Melting Point | 57-60 °C |

| Boiling Point | 77-78 °C at 7 mmHg |

| Appearance | White to off-white crystalline solid |

Applications in Drug Discovery and Agrochemicals

The unique properties conferred by the trifluoromethylthio group make 4-(Trifluoromethylthio)phenol a valuable intermediate in the synthesis of a wide range of biologically active molecules.

Pharmaceutical Applications

The -SCF3 group is often incorporated into drug candidates to enhance their pharmacological profile. Its high lipophilicity can improve absorption and distribution, while its electron-withdrawing nature can modulate the pKa of nearby functional groups and improve metabolic stability by blocking potential sites of oxidation.

Signaling Pathway Visualization (Hypothetical):

The following diagram illustrates a hypothetical scenario where a drug candidate derived from 4-(Trifluoromethylthio)phenol inhibits a key enzyme in a disease-related signaling pathway.

References

The Strategic Incorporation of Fluorine in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. It is estimated that approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the profound impact of this unique element on drug design and development.[1] The strategic placement of fluorine atoms or fluorine-containing functional groups within a molecule can dramatically alter its physicochemical and pharmacological properties. This guide provides an in-depth technical overview of the role of organofluorine compounds in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (the highest of all elements), and the strength of the carbon-fluorine bond—are the primary drivers of its utility in drug design.[2] These characteristics allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, acidity/basicity (pKa), and binding affinity to its biological target.[3] Consequently, the incorporation of fluorine can lead to significant improvements in a drug's pharmacokinetic and pharmacodynamic profile, including enhanced potency, increased bioavailability, and a longer half-life.[4][5]

The Impact of Fluorine on Key Drug Properties

The decision to introduce fluorine into a drug candidate is a strategic one, aimed at optimizing its drug-like properties. The following sections delve into the specific effects of fluorination on critical physicochemical and pharmacokinetic parameters.

Modulation of Lipophilicity and Permeability

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorine on lipophilicity is nuanced and highly dependent on the specific chemical context. While a single fluorine atom can modestly increase lipophilicity, the introduction of polyfluorinated groups like trifluoromethyl (CF3) can have a more pronounced effect.[6] This modulation of lipophilicity can be leveraged to enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[7]

Enhancement of Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP) family.[8][9] By strategically placing fluorine atoms at sites susceptible to metabolic oxidation, medicinal chemists can block these metabolic "soft spots," thereby increasing the drug's half-life and overall exposure in the body.[7]

Alteration of Acidity and Basicity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing effect, which can significantly lower the pKa of nearby acidic or basic functional groups.[8] This modulation of pKa can have a profound impact on a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding interactions with its target protein. For instance, lowering the pKa of an amine can increase the proportion of the neutral, more membrane-permeable form of the drug at physiological pH, potentially leading to improved oral absorption.[2]

Case Studies: Fluorine in Action

To illustrate the practical applications of the principles outlined above, we will examine two successful fluorinated drugs: Gefitinib and Ibrutinib.

Gefitinib: An EGFR Inhibitor for Cancer Therapy

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations. The molecule contains a fluorine atom on the aniline ring, which plays a crucial role in its pharmacological profile.

| Parameter | Gefitinib (Fluorinated) | Non-Fluorinated Analog | Reference |

| Target | EGFR Tyrosine Kinase | EGFR Tyrosine Kinase | [10] |

| IC50 (HCC827 cell line) | 13.06 nM | Not directly available in a single study, but fluorination is known to enhance potency. | [11] |

| Oral Bioavailability | ~60% | Data not directly comparable. | [12] |

| Half-life (t1/2) | ~48 hours | Data not directly comparable. | [12] |

| logP (calculated) | 3.2 | Varies based on exact analog structure. | [13] |

| pKa | 5.4 and 7.2 | Varies based on exact analog structure. | [13] |

Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which, when constitutively activated by mutations, drives tumor cell proliferation and survival. The diagram below illustrates the key components of this pathway and the point of intervention for Gefitinib.

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Ibrutinib: A BTK Inhibitor for B-Cell Malignancies

Ibrutinib is a first-in-class inhibitor of Bruton's tyrosine kinase (BTK) used to treat various B-cell cancers. While Ibrutinib itself does not contain a fluorine atom, the principles of fluorine substitution are highly relevant in the development of next-generation BTK inhibitors to improve upon its properties. For the purpose of this guide, we will compare Ibrutinib to other BTK inhibitors where fluorination has been explored.

| Parameter | Ibrutinib | Zanubrutinib (contains fluorine) | Reference |

| Target | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) | [9] |

| IC50 (BTK) | 0.5 nM | 0.094 µM (less potent but more selective) | [9][14] |

| Oral Bioavailability | ~2.9% (fasted) | Not directly comparable, but generally improved in second-generation inhibitors. | [15] |

| Half-life (t1/2) | 4-6 hours | ~2-4 hours | [3] |

| logP (calculated) | 3.97 | Data not readily available. | [4] |

| pKa | 3.74 | Data not readily available. | [4] |

Note: This table compares Ibrutinib with Zanubrutinib, a second-generation BTK inhibitor that incorporates fluorine, to illustrate how fluorine can be used to modify the properties of a drug class.

Ibrutinib and other BTK inhibitors function by blocking the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells. The diagram below shows the BTK signaling cascade and the point of inhibition.

Caption: BTK signaling pathway and the inhibitory action of Ibrutinib.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of organofluorine compounds during drug discovery.

Late-Stage Electrophilic Fluorination using Selectfluor®

This protocol describes a general procedure for the late-stage fluorination of an electron-rich aromatic compound using an electrophilic fluorinating agent.

Materials:

-

Aryl substrate (e.g., a phenol or aniline derivative)

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Anhydrous acetonitrile (MeCN)

-

Inert gas (Nitrogen or Argon)

-

Round-bottom flask with a magnetic stir bar

-

Standard glassware for reaction work-up and purification (separatory funnel, rotary evaporator, chromatography column)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the aryl substrate (1.0 eq).

-

Dissolve the substrate in anhydrous acetonitrile.

-

Add Selectfluor® (1.1-1.5 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the desired fluorinated product.

Human Liver Microsome (HLM) Stability Assay

This assay is used to assess the metabolic stability of a compound in the presence of human liver microsomes, which contain a high concentration of CYP enzymes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled human liver microsomes (e.g., 20 mg/mL)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile with an internal standard for quenching the reaction

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.

-

In a 96-well plate, add the human liver microsomes to phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

-

Pre-incubate the microsome solution at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and the test compound.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile with the internal standard.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

-

The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay used to predict the passive permeability of a compound across a lipid membrane, which is a key factor in oral absorption.

Materials:

-

PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)

-

Phospholipid solution (e.g., lecithin in dodecane)

-

Phosphate buffered saline (PBS), pH 7.4

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

UV-Vis plate reader or LC-MS/MS system for analysis

Procedure:

-

Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.

-

Fill the wells of the acceptor plate with PBS.

-

Prepare the donor solutions by diluting the test compound stock solutions in PBS to the final desired concentration.

-

Add the donor solutions to the wells of the donor plate.

-

Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

-

After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

-

The permeability coefficient (Pe) is calculated from the concentrations in the donor and acceptor wells and the incubation time.

The following diagram illustrates a typical workflow for evaluating a new chemical entity, incorporating the assays described above.

Caption: A typical experimental workflow in early drug discovery.

Conclusion

The strategic incorporation of fluorine is a powerful and versatile tool in the medicinal chemist's arsenal. By leveraging the unique properties of this element, it is possible to fine-tune the physicochemical and pharmacological properties of drug candidates to achieve a more desirable therapeutic profile. This guide has provided a technical overview of the key considerations for using organofluorine compounds in drug discovery, supported by case studies, quantitative data, and detailed experimental protocols. As our understanding of the nuanced effects of fluorination continues to grow, and as new synthetic methodologies for the precise introduction of fluorine become available, the impact of organofluorine chemistry on the future of medicine is set to expand even further.

References

- 1. A Fluoride-derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN106554355A - A kind of method for preparing Selectfluor - Google Patents [patents.google.com]

- 3. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Late-Stage Fluorination [kofo.mpg.de]

- 7. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ibrutinib pharmacokinetics in B-lymphoproliferative disorders discloses exposure-related incidence of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of gefitinib predicts antitumor activity for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The dosing of ibrutinib and related Bruton’s tyrosine kinase inhibitors: eliminating the use of brute force - PMC [pmc.ncbi.nlm.nih.gov]